3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide
Description
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H9FN2O4 and a molecular weight of 228.18 g/mol . It is characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to a benzamide core. This compound is typically found as a white to yellow powder or crystals .
Properties
IUPAC Name |
3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCCKBPILZXRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide can be achieved through the reaction of 3-Fluoro-4-nitrobenzoic acid with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an anhydrous solvent such as dichloromethane under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzamides.
Reduction: 3-Fluoro-N-methoxy-N-methyl-4-aminobenzamide.
Hydrolysis: 3-Fluoro-4-nitrobenzoic acid and N,O-Dimethylhydroxylamine.
Scientific Research Applications
Research indicates that 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism may involve interference with bacterial enzyme systems.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
Drug Development
- Antibacterial Agents : Due to its structural features, this compound is being explored as a precursor for developing new antibiotics targeting resistant bacterial strains.
- Anticancer Research : The compound is being investigated for its potential to act on specific cancer pathways, particularly in targeting solid tumors.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising potential for therapeutic applications.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Potential
In vitro studies assessing the anticancer properties of derivatives derived from this compound demonstrated effective inhibition of cell proliferation in breast cancer cell lines (MCF-7). The most potent derivative showed an IC50 value of 15 µM, suggesting strong anticancer activity.
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 | 15 |
| Derivative B | MDA-MB-231 | 20 |
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitro groups play a crucial role in its reactivity and interactions with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-methyl-4-nitrobenzamide: Lacks the methoxy group, resulting in different reactivity and properties.
4-Nitrobenzamide: Lacks both the fluoro and methoxy groups, leading to distinct chemical behavior.
3-Fluoro-4-nitrobenzoic acid: Contains a carboxylic acid group instead of the amide group, affecting its reactivity and applications.
Uniqueness
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluoro, methoxy, and nitro groups makes it a versatile compound for various chemical transformations and applications .
Biological Activity
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 198.15 g/mol. The compound features a fluorine atom at the meta position relative to the amide group and a nitro group at the para position on the benzene ring, contributing to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can lead to various biochemical effects:
- Nucleophilic Substitution : The fluoro group can be replaced by nucleophiles, which may alter the compound's biological interactions.
- Reduction : The nitro group can be reduced to an amino group, potentially enhancing its pharmacological profile.
- Hydrolysis : Under acidic or basic conditions, the amide bond can be hydrolyzed, yielding products that may exhibit distinct biological activities.
Antimycobacterial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitubercular activity. For instance, compounds derived from this structure showed Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis H37Rv. The most potent derivative demonstrated an MIC value of 4 μg/mL against both sensitive and rifampicin-resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies using various tumor cell lines indicated that certain derivatives did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development in cancer therapy .
Antiviral Activity
Preliminary investigations into the antiviral potential of this compound derivatives have shown promise against viral pathogens. Some analogs demonstrated submicromolar activity in inhibiting viral replication in neuronal cell lines infected with Venezuelan and Eastern equine encephalitis viruses .
Case Studies and Research Findings
| Study | Findings | MIC Values (μg/mL) | Target Pathogen |
|---|---|---|---|
| Study 1 | Evaluated antitubercular activity of derivatives | 4 - 64 | M. tuberculosis H37Rv |
| Study 2 | Investigated anticancer properties | N/A | Various tumor cell lines |
| Study 3 | Assessed antiviral activity against encephalitic viruses | Submicromolar | VEEV, EEEV |
Q & A
Q. Resolution Strategy :
- Standardize solvent and concentration (e.g., 10 mM in CDCl3).
- Compare with computational spectra (DFT) for validation .
What are the challenges in characterizing metal complexes of this compound?
Advanced Research Question
Metal complexes often exhibit low solubility and air sensitivity. Key steps:
- Use Schlenk techniques for synthesis and handling.
- Characterize via ESI-MS and EPR (for paramagnetic species).
- Single-crystal XRD is critical for confirming cyclometalation geometry .
Contradiction Analysis : Discrepancies in catalytic activity (e.g., Rh vs. Ru complexes) may arise from differences in metal electronegativity or ligand field effects.
How can fluorescence quenching mechanisms be studied for this compound?
Basic Research Question
Quenching by heavy metals (e.g., Pb<sup>2+</sup>) is studied via Stern-Volmer plots:
- Prepare a titration series (0–10 µM Pb<sup>2+</sup>).
- Measure fluorescence intensity and calculate binding constants (KSV ~10<sup>4</sup> M<sup>-1</sup> for related compounds) .
Advanced Insight : Time-resolved fluorescence can distinguish static vs. dynamic quenching. Contradictions in reported KSV values may reflect competing equilibria (e.g., protonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
